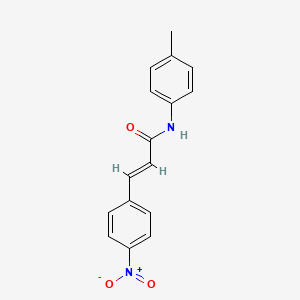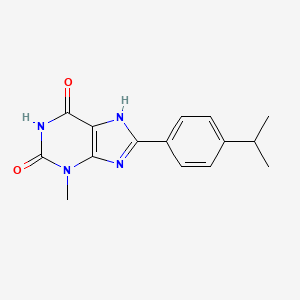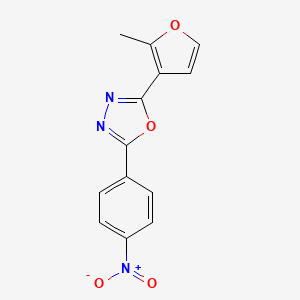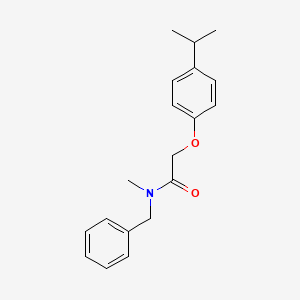
N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide (MNA) is a chemical compound that belongs to the family of acrylamide derivatives. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 141-143°C. MNA has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, including cyclin-dependent kinases, which play a critical role in the regulation of cell cycle progression. Additionally, N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been investigated for its ability to inhibit the activity of cyclin-dependent kinases, which play a critical role in the regulation of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its relatively simple synthesis method. Additionally, N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is soluble in organic solvents, which makes it useful for various applications. However, one of the limitations of using N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide. One potential direction is the development of more efficient synthesis methods for N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide and its potential applications in medicinal chemistry and biochemistry. Furthermore, the potential use of N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for the detection of metal ions warrants further investigation.
Méthodes De Synthèse
N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction between 4-nitrobenzaldehyde and 4-methylbenzaldehyde in the presence of acetic anhydride and piperidine. The resulting product is then treated with acryloyl chloride to yield N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. Additionally, N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has been investigated for its ability to inhibit the activity of cyclin-dependent kinases, which play a critical role in the regulation of cell cycle progression. N-(4-methylphenyl)-3-(4-nitrophenyl)acrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-2-7-14(8-3-12)17-16(19)11-6-13-4-9-15(10-5-13)18(20)21/h2-11H,1H3,(H,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTZKYQLKQHAFO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)
![1-[3-(4-methoxyphenyl)propanoyl]indoline](/img/structure/B5844728.png)

![5-[(2-chloro-4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)
![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)


![3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5844759.png)
![6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5844763.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5844783.png)

